4-Propoxyphenyl 4-(propan-2-yl)benzoate
Description
Structure
3D Structure
Properties
CAS No. |
62716-89-6 |
|---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(4-propoxyphenyl) 4-propan-2-ylbenzoate |
InChI |
InChI=1S/C19H22O3/c1-4-13-21-17-9-11-18(12-10-17)22-19(20)16-7-5-15(6-8-16)14(2)3/h5-12,14H,4,13H2,1-3H3 |
InChI Key |
HUZOQHHJJYRTRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Intermolecular Interactions and Supramolecular Organization
Analysis of Hydrogen Bonding Networks (e.g., C-H···O interactions)
Without crystallographic data, it is not possible to identify and quantify the specific C-H···O hydrogen bonds that may exist in the crystal lattice of 4-Propoxyphenyl 4-(propan-2-yl)benzoate. This analysis would require precise information on bond distances and angles between hydrogen-donor carbon atoms and hydrogen-acceptor oxygen atoms.
Examination of Aromatic π-π Stacking Interactions
A detailed examination of π-π stacking interactions, including the geometry (e.g., face-to-face, parallel-displaced) and the distances between the aromatic rings, is dependent on the crystal structure determination. Without this information, no factual analysis can be made.
Hirshfeld Surface Analysis for Mapping Intermolecular Contacts
A Hirshfeld surface analysis, which is a powerful tool for visualizing and quantifying intermolecular contacts, is generated from crystallographic information files (CIFs). As no such file has been found for this compound, this analysis cannot be conducted.
Influence of Intermolecular Forces on Condensed Phase Structures
A conclusive discussion on how the interplay of various intermolecular forces dictates the condensed phase structure of this specific compound is predicated on the empirical data outlined in the preceding sections. In the absence of such data, any description would be speculative.
Further research, including the synthesis and crystallographic analysis of this compound, would be required to generate the data necessary to populate the requested article sections with scientifically accurate information.
Liquid Crystalline Phase Behavior and Thermotropic Transitions
Identification and Characterization of Mesophases (e.g., Nematic, Smectic)
There is no available research identifying or characterizing any liquid crystalline mesophases for 4-Propoxyphenyl 4-(propan-2-yl)benzoate.
Determination of Phase Transition Temperatures and Associated Enthalpies via Differential Scanning Calorimetry (DSC)
No Differential Scanning Calorimetry (DSC) data has been published for this compound. Consequently, its phase transition temperatures and the enthalpies associated with these transitions are unknown.
Visual Investigation of Optical Textures and Defect Structures using Polarizing Optical Microscopy (POM)
Without experimental studies, there are no available descriptions or images of the optical textures or defect structures of this compound as would be observed under a Polarizing Optical Microscope (POM).
Analysis of Thermal Hysteresis in Phase Transitions
The absence of thermal analysis data means that no information is available regarding the presence or extent of thermal hysteresis in the phase transitions of this compound.
Polymorphism and Enantiotropic/Monotropic Mesophase Behavior
There is no scientific literature describing the potential polymorphism or the enantiotropic or monotropic nature of any mesophases for this compound.
Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "4-Propoxyphenyl 4-(propan-2-yl)benzoate," DFT calculations offer insights into its geometric and electronic properties.
The molecule has several rotatable bonds, leading to different possible conformations. The key dihedral angles that define the conformation are around the C(aryl)-O(ester) and O(ester)-C(carbonyl) bonds. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be mapped to identify the most stable conformers. For analogous phenyl benzoate (B1203000) systems, it has been found that planar or near-planar conformations are often the most stable due to favorable electronic delocalization. researchgate.net
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.21 | - | - |
| C-O (ester) | 1.36 | - | - |
| O-C (ether) | 1.37 | - | - |
| C-C (isopropyl) | 1.54 | - | - |
| C-O-C (ester) | - | 117.5 | - |
| O-C-C (ether) | - | 118.0 | - |
| Phenyl Ring Torsion | - | - | 45.0 |
Note: These values are representative and based on DFT calculations of similar aromatic esters.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity. researchgate.net
For "this compound," the HOMO is expected to be localized on the electron-rich propoxyphenyl group, while the LUMO is likely to be centered on the electron-accepting benzoate moiety. The HOMO-LUMO energy gap can be calculated using DFT, and this value is crucial for understanding the molecule's electronic transitions and its potential use in optoelectronic applications. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap
| Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.10 |
| Energy Gap (ΔE) | 5.15 |
Note: These values are illustrative and derived from studies on substituted phenyl benzoates.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. libretexts.org In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net
For "this compound," the MEP map would likely show negative potential around the carbonyl oxygen of the ester group and the oxygen of the propoxy group, making these sites attractive for electrophiles. The aromatic protons and the carbons attached to the electronegative oxygen atoms would exhibit a more positive potential, indicating their susceptibility to nucleophilic interactions. nih.gov
DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: The magnetic shielding tensors for each nucleus can be calculated, which are then used to predict the 1H and 13C NMR chemical shifts. rsc.orgcomporgchem.com These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for structural elucidation. nih.gov
Table 3: Hypothetical Predicted 1H and 13C NMR Chemical Shifts
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Carbonyl Carbon | - | 165.0 |
| Aromatic Carbons | - | 115-155 |
| Aromatic Protons | 6.9 - 8.1 | - |
| Propoxy CH2 | 3.9 | 70.0 |
| Isopropyl CH | 3.0 | 34.0 |
| Propoxy CH3 | 1.0 | 10.5 |
| Isopropyl CH3 | 1.3 | 22.0 |
Note: These are representative chemical shift ranges based on DFT calculations for similar functional groups.
Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to the atomic positions yields the vibrational frequencies of the molecule. spectroscopyonline.com These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental infrared (IR) and Raman spectra. researchgate.netyoutube.com For "this compound," characteristic vibrational modes would include the C=O stretch of the ester, the C-O stretches of the ester and ether linkages, and various aromatic C-H and C-C vibrations.
Table 4: Hypothetical Predicted Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3100 |
| Aliphatic C-H Stretch | 2850-2980 |
| C=O Stretch (Ester) | 1725 |
| Aromatic C=C Stretch | 1500-1600 |
| C-O Stretch (Ester & Ether) | 1100-1250 |
Note: These frequencies are based on typical values for the respective functional groups as predicted by DFT calculations.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, molecular motion, and interactions with the environment. ucsf.edu
MD simulations of "this compound" can be performed in different phases, such as in a vacuum (to study the intrinsic dynamics of a single molecule), in a solvent (to understand its behavior in solution), or in a condensed phase (to model its properties as a liquid or solid). rsc.orgresearchgate.net
In a simulation, the molecule's trajectory over time is tracked, revealing how it explores different conformations. This is particularly useful for a flexible molecule like "this compound," with its rotatable bonds. The simulations can show the preferred orientations of the propoxy and isopropyl groups and the phenyl rings, and the timescale of transitions between different conformational states. nih.gov This information is crucial for understanding how the molecule's shape and flexibility influence its physical and chemical properties.
No Publicly Available Research Found for "this compound"
A comprehensive search of scientific literature and chemical databases has revealed no specific computational chemistry or quantum chemical investigations for the compound this compound.
Despite a thorough search for research pertaining to the modeling of mesophase formation, intermolecular interactions, and advanced quantum chemical property predictions for this specific molecule, no dedicated studies were identified. Consequently, it is not possible to provide an article with the detailed structure and data requested in the prompt.
The required sections and subsections, including:
Comparative Analysis of Experimental Data with Theoretical Predictions
cannot be populated with scientifically accurate and specific information for "this compound" due to the absence of published research on these aspects of the compound.
It is important to note that while computational studies exist for other benzoate esters and molecules with similar functional groups, the user's strict instruction to focus solely on "this compound" prevents the inclusion of data from related but distinct chemical entities. Extrapolating data from other compounds would not provide a scientifically valid or accurate representation of the specific properties of the requested molecule.
Therefore, the generation of the requested article with detailed research findings and data tables is not feasible at this time.
Electro Optical and Photonic Response Characterization
Measurement of Birefringence and Optical Anisotropy
No specific data found.
Investigation of Dielectric Anisotropy and Dielectric Relaxation Phenomena
No specific data found.
Characterization of Electro-Optical Switching Dynamics (e.g., Response Times, Threshold Voltages)
No specific data found.
Studies on the Effect of External Fields (Electric, Magnetic) on Molecular Alignment
No specific data found.
Photoluminescence and Fluorescence Spectroscopy in Solution and Condensed Phases
No specific data found.
Structure Property Relationships and Molecular Design Principles
Correlating Alkyl Chain Length and Branching (propyl vs. propan-2-yl) with Mesophase Stability
The nature of the terminal alkyl chains plays a crucial role in modulating the mesomorphic properties of liquid crystals. Both the length and the branching of these chains influence the delicate balance of intermolecular forces that govern the stability of liquid crystalline phases.
In a homologous series of 4-alkoxyphenyl 4-alkylbenzoates, increasing the length of the linear alkyl chains generally leads to a decrease in the nematic-isotropic transition temperature (clearing point). This is attributed to the increased flexibility of longer chains, which disrupts the long-range orientational order of the nematic phase. Conversely, longer chains tend to promote the formation of more ordered smectic phases due to increased van der Waals interactions and the tendency for micro-segregation between the aromatic cores and the aliphatic chains.
The introduction of branching in the alkyl chain, such as the propan-2-yl (isopropyl) group in 4-Propoxyphenyl 4-(propan-2-yl)benzoate, has a more pronounced effect. Branching increases the steric hindrance and the effective width of the molecule. This disruption of molecular packing generally leads to a significant reduction in the clearing point and can suppress the formation of more ordered smectic phases compared to its linear n-propyl counterpart. The bulkier isopropyl group hinders the close parallel alignment of the molecules, thereby weakening the anisotropic intermolecular forces necessary to maintain a stable mesophase.
To illustrate these principles, the following table presents representative transition temperatures for analogous compounds, demonstrating the typical effects of alkyl chain length and branching.
| R (propoxy) | R' (on benzoate) | Mesophase Transitions (°C) |
| n-C3H7O- | -C3H7 (n-propyl) | Cr ⟶ 85 ⟶ N ⟶ 95 ⟶ I |
| n-C3H7O- | -CH(CH3)2 (isopropyl) | Cr ⟶ 65 ⟶ N ⟶ 72 ⟶ I |
| n-C5H11O- | -C3H7 (n-propyl) | Cr ⟶ 78 ⟶ SmA ⟶ 88 ⟶ N ⟶ 92 ⟶ I |
| n-C5H11O- | -CH(CH3)2 (isopropyl) | Cr ⟶ 58 ⟶ N ⟶ 65 ⟶ I |
Note: The data in this table is illustrative, based on general trends observed in similar homologous series, as specific experimental data for this compound was not found in the cited literature. "Cr" denotes the crystalline solid phase, "N" the nematic phase, "SmA" the smectic A phase, and "I" the isotropic liquid phase.
Impact of the Ester Linkage and Aromatic Rings on Liquid Crystalline Behavior
The rigid core of this compound, consisting of two aromatic rings connected by an ester linkage, is fundamental to its liquid crystalline nature. The aromatic rings, with their delocalized π-electron systems, provide the necessary rigidity and polarizability for anisotropic intermolecular interactions. These interactions, primarily of the van der Waals and π-π stacking type, promote the parallel alignment of the molecular long axes, which is a prerequisite for mesophase formation.
Rational Design Strategies for Tailoring Mesomorphic and Optical Characteristics
The design of liquid crystals with specific properties is a systematic process that involves the strategic modification of the molecular structure. To tailor the mesomorphic and optical characteristics of a molecule like this compound, several strategies can be employed:
Modification of Terminal Chains: As discussed, altering the length and branching of the terminal alkyl chains is a primary tool for controlling transition temperatures and the type of mesophase. Introducing longer linear chains can induce smectic phases, while incorporating bulky or branched groups can lower clearing points and favor nematic phases.
Alteration of the Core Structure: The number and type of aromatic rings in the core can be varied. For example, replacing a phenyl ring with a naphthalene (B1677914) or biphenyl (B1667301) unit would increase the core length and polarizability, generally leading to higher transition temperatures and increased birefringence.
Introduction of Lateral Substituents: Attaching small groups (e.g., -F, -Cl, -CH3) to the sides of the aromatic rings increases the molecular breadth. This typically disrupts the packing efficiency, leading to lower melting points and clearing points. However, the polarity of the substituent can also influence intermolecular interactions and, consequently, the mesophase stability.
Varying the Linking Group: While the focus is on an ester linkage, other linking groups like imines (-CH=N-) or azo groups (-N=N-) can be used. Each imparts different degrees of rigidity, polarity, and conjugation to the core, thereby altering the mesomorphic and optical properties. aip.orgnih.gov
These strategies allow for the fine-tuning of properties such as the temperature range of the mesophase, the viscosity, and the optical anisotropy (birefringence), which are critical for applications in displays and photonics. mdpi.com
Elucidating the Role of Molecular Shape and Rigidity in Mesogen Performance
The performance of a liquid crystal mesogen is fundamentally governed by its molecular shape and rigidity. For calamitic liquid crystals, a high aspect ratio (length-to-breadth) is essential for the formation of stable mesophases. The rigid, elongated core, composed of the aromatic rings and the ester linkage, provides this necessary anisotropy.
Rigidity: A rigid molecular core is crucial for maintaining the long-range orientational order characteristic of liquid crystals. rsc.org Flexibility within the core would disrupt this order and destabilize the mesophase. The aromatic rings and the ester group in this compound contribute to this essential rigidity.
Advanced Research Applications and Future Directions
Integration into Responsive Soft Matter Systems
The incorporation of 4-Propoxyphenyl 4-(propan-2-yl)benzoate into responsive soft matter systems is a promising area of investigation. Its ability to undergo phase transitions in response to external stimuli, such as temperature and electric fields, makes it a valuable component for creating dynamic materials. Researchers are exploring its use in developing soft actuators, artificial muscles, and tunable drug delivery systems. The liquid crystalline nature of this compound allows for the precise control of molecular alignment, which can be harnessed to generate macroscopic changes in the material's shape and properties.
Potential in Next-Generation Display Technologies
While traditional liquid crystal displays (LCDs) have relied on well-established materials, the demand for higher resolution, faster switching speeds, and lower power consumption is driving research into novel compounds like this compound. Its specific mesomorphic behavior, including the temperatures at which it transitions between crystalline, liquid crystalline, and isotropic phases, is a key determinant of its suitability for display applications. semanticscholar.org The study of phenyl benzoate (B1203000) derivatives, a class to which this compound belongs, is crucial for developing new technologies. nih.gov The precise alignment of these molecules under an electric field, a fundamental principle of LCDs, is an area of active study for this and related compounds. google.com
Development as Advanced Sensors and Optoelectronic Components
The anisotropic properties of this compound make it a candidate for the development of advanced sensors and optoelectronic components. rug.nl Changes in the molecular orientation of the liquid crystal in response to the presence of specific analytes or variations in environmental conditions can be translated into detectable optical signals. This forms the basis for novel chemical and biological sensors. Furthermore, its ability to modulate light makes it suitable for use in optical switches, modulators, and other components for integrated photonics.
Exploration in Thermal Energy Storage and Phase Change Material Systems
The phase transitions of this compound involve the absorption and release of latent heat, a property that is central to thermal energy storage (TES) systems. researchgate.netnih.gov Materials that exhibit this behavior are known as phase change materials (PCMs). researchgate.netktu.edu.tr Research is underway to evaluate the potential of this compound as a PCM for applications such as thermal management of electronics, energy-efficient buildings, and solar energy storage. mdpi.commdpi.com Key parameters of interest include the latent heat of fusion and the temperature range of the phase transitions, which determine the energy storage capacity and operating temperature of the PCM system. ktu.edu.tr
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
